molecular formula C14H10N4O3 B5709953 4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5709953
M. Wt: 282.25 g/mol
InChI Key: DEYBTNFSJSEGOJ-UHFFFAOYSA-N
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Description

4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-4-nitrobenzonitrile with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with pyridine-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

    Cyclization: The oxadiazole ring can be further functionalized through cyclization reactions with other heterocyclic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.

    Cyclization: Dehydrating agents like POCl3, acidic or basic conditions depending on the desired transformation.

Major Products Formed

    Reduction: 4-[5-(3-methyl-4-aminophenyl)-1,2,4-oxadiazol-3-yl]pyridine.

    Substitution: Halogenated or nitrated derivatives of the original compound.

    Cyclization: Various fused heterocyclic systems depending on the reactants used.

Scientific Research Applications

4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-[5-(3-methyl-4-aminophenyl)-1,2,4-oxadiazol-3-yl]pyridine: A reduced form of the target compound with potential differences in biological activity.

    4-[5-(3-methyl-4-nitrophenyl)-1,2,4-thiadiazol-3-yl]pyridine: A similar compound with a thiadiazole ring instead of an oxadiazole ring, which may exhibit different chemical and biological properties.

    4-[5-(3-methyl-4-nitrophenyl)-1,2,4-triazol-3-yl]pyridine: A triazole analog that could have distinct reactivity and applications.

Uniqueness

4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the presence of both the nitro group and the oxadiazole ring, which confer specific electronic and steric properties. These features make it a versatile intermediate for the synthesis of various bioactive and functional materials.

Properties

IUPAC Name

5-(3-methyl-4-nitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O3/c1-9-8-11(2-3-12(9)18(19)20)14-16-13(17-21-14)10-4-6-15-7-5-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEYBTNFSJSEGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC(=NO2)C3=CC=NC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701319922
Record name 5-(3-methyl-4-nitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666838
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

432019-96-0
Record name 5-(3-methyl-4-nitrophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701319922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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